![molecular formula C15H23NO4 B14306667 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- CAS No. 110661-49-9](/img/structure/B14306667.png)
2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-: is a chemical compound with the molecular formula C15H23NO4 . It is a derivative of pyrrolidinedione, which is a five-membered lactam ring. This compound is known for its unique structure, which includes a long aliphatic chain attached to the pyrrolidinedione core through an ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- typically involves the esterification of pyrrolidinedione with an appropriate aliphatic acid or its derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aliphatic chain in 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidinedione.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Carboxylic acid and pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industry: In the industrial sector, 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active pyrrolidinedione moiety. This moiety can then interact with its target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Pyrrolidinedione, 1-ethyl-
- 2,5-Pyrrolidinedione, 1-methyl-
- 2,5-Pyrrolidinedione, 1-[(1-oxo-2,5-octadecadienyl)-]
Comparison: Compared to its analogs, 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- has a longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets. This unique structure makes it particularly useful in applications where longer chain lengths are desired, such as in the synthesis of surfactants or in drug design.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) undec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h2H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHSLIKBSLUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383208 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110661-49-9 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
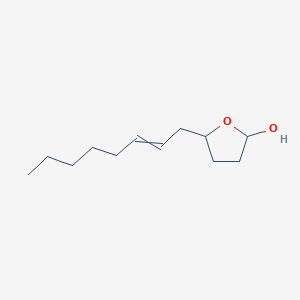


![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


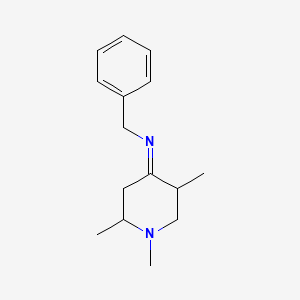
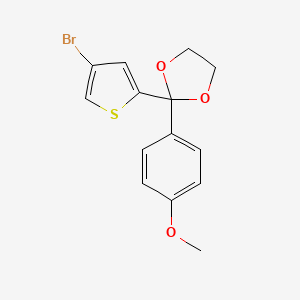
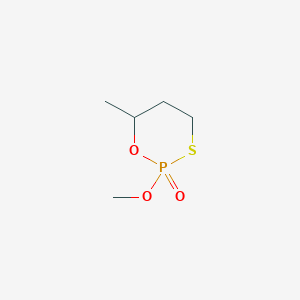
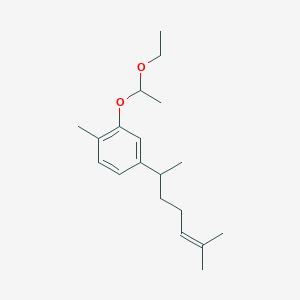
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
